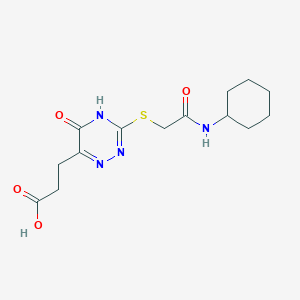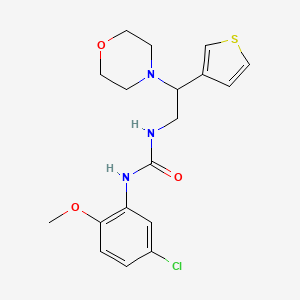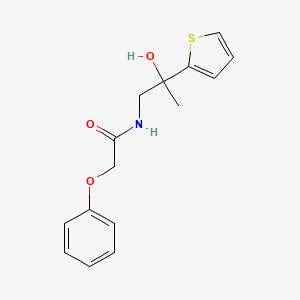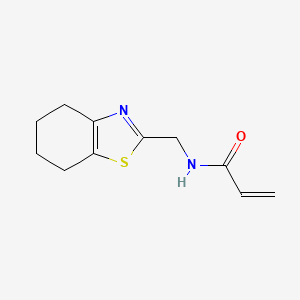![molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9](/img/structure/B2457459.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations .作用机制
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound has also been shown to inhibit other proteins and enzymes, including CDK5, PKB, and PKC, by binding to their ATP-binding sites and preventing their phosphorylation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme that it inhibits. For example, this compound has been shown to inhibit the proliferation of cancer cells by inhibiting GSK-3β and other proteins that are involved in cell cycle regulation. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by inhibiting CDK5 and other proteins that are involved in neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is its potency and selectivity for GSK-3β and other proteins and enzymes. This makes it a valuable tool for studying the biological functions of these proteins and enzymes in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are many potential future directions for the use of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide in scientific research. One area of interest is the development of novel this compound analogs that have improved potency, selectivity, and safety profiles. Another area of interest is the application of this compound in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, this compound can be used to study the interactions between GSK-3β and other proteins and enzymes, which can provide insights into the complex signaling pathways that are involved in many cellular processes.
合成方法
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 2-mercaptoacetic acid with 4-bromoaniline to form 4-(2-mercaptoacetyl)aniline. This compound is then reacted with 4-chlorobenzaldehyde to form the intermediate product, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl)methyl 2-mercaptoacetate. Finally, the intermediate product is reacted with 3-phenylpropanoyl chloride to form this compound.
科学研究应用
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has been widely used in scientific research to study the biological functions of GSK-3β and other proteins and enzymes. It has been shown to have potent inhibitory effects on GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound has also been used to study the biological functions of other proteins and enzymes, including cyclin-dependent kinase 5 (CDK5), protein kinase B (PKB), and protein kinase C (PKC).
属性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGXDOHPXOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)


![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2457388.png)



![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)
